molecular formula C12H12O2 B1583364 1,7-Dimethoxynaphthalene CAS No. 5309-18-2

1,7-Dimethoxynaphthalene

Cat. No. B1583364
CAS RN: 5309-18-2
M. Wt: 188.22 g/mol
InChI Key: SNJIXGITYNNHDO-UHFFFAOYSA-N
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Description

1,7-Dimethoxynaphthalene (1,7-DMN) is an aromatic hydrocarbon compound with a molecular formula of C10H10O2. It is a colorless, crystalline solid that is insoluble in water and has a boiling point of 248°C. 1,7-DMN is a derivative of naphthalene, a hydrocarbon found in coal tar and petroleum. It is a versatile compound that has a wide range of applications in organic synthesis, drug development, and scientific research.

Scientific Research Applications

Use in Chemistry

1,7-Dimethoxynaphthalene is a chemical compound with the formula C12H12O2 . It’s used in various chemical reactions and studies.

Results or Outcomes

The results or outcomes would also depend on the specific experiment or reaction. For the related compound 1,8-Dibenzoyl-2,7-dimethoxynaphthalene, the study focused on its crystal structure and solution structural dynamic features .

Use in Biochemistry

1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’), a compound related to 1,7-Dimethoxynaphthalene, has been used in the field of biochemistry .

Application

This compound has been used in the synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z,7 Z,10 Z,13 Z,16 Z,19 Z)-hexaenoyl group . This is the first reported synthesis of such an ether phospholipid .

Method of Application

The compound was converted into the naturally occurring plasmanyl phospholipid using a known phosphorylation method, reaction with 2-chloro-1,3,2-dioxophospholane 2-oxide (COP) then trimethylamine, to afford a choline derivative .

Results or Outcomes

The successful synthesis of the ether phospholipid represents a significant achievement in the field of biochemistry .

properties

IUPAC Name

1,7-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIXGITYNNHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201169
Record name Naphthalene, 1,7-dimethoxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethoxynaphthalene

CAS RN

5309-18-2
Record name Naphthalene, 1,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dimethoxynaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,7-dimethoxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To one liter of acetone were added 50.0 grams (0.31 mole) of 1,7-dihydroxynaphthalene. To the solution then were added 95.0 gm (0.69 mole) of powdered potassium carbonate and 65 mL (0.69 mole) of dimethyl sulfate. The reaction mixture was stirred at reflux under nitrogen for 18 hours. The reaction mixture then was cooled to room temperature and diluted with 2 L of water. The mixture was then extracted with dichloromethane. The organic extracts were combined, washed successively with water and saturated aqueous sodium chloride, dried over sodium sulfate and evaporated in vacuo to give a brown oil. The oil was distilled in vacuo to give 52.51 gm (90.1%) of 1,7-dimethoxynaphthalene as a light orange, transparent oil, b.p.=115°-157° C. (4 mm Hg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
RA Barnes, WM Bush - Journal of the American Chemical Society, 1959 - ACS Publications
The substitution reactions of 1, 7-dimethoxynaphthalene (I) were of interest in connection with synthetic experiments directed toward 19-norsteroids3; themetalation of I was examined be…
Number of citations: 31 pubs.acs.org
NP Buu-Hoi, D LAVIT - The Journal of Organic Chemistry, 1956 - ACS Publications
1, 7-Dimethoxynaphthalene has been shown to undergoboth formylationwith dimethylformamide, and Friedel-Crafts acetylation, at position 4. Several methyl and ethyl homologs of 1, 7-…
Number of citations: 11 pubs.acs.org
AK Colter, SH Hui - The Journal of Organic Chemistry, 1968 - ACS Publications
To investigate the effect of donor structure on catalysis by charge-transfer complexing in acetolysis reactions, rates of acetolysis of2, 4, 7-trinitro-9-fluorenyl p-toluenesulfonate were …
Number of citations: 11 pubs.acs.org
RA Barnes, WM Bush - Journal of the American Chemical Society, 1958 - ACS Publications
When ketone X was treated with 4-diethylamine-2-butanone, the tetracyclic ketone XI was formed in about 30% yield. Although themost stable anion from X would be expected to react …
Number of citations: 7 pubs.acs.org
F Bell, KR Buck - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
THE ready production of 1, Z-naphthaquinones from derivatives of 2, 7-dihydroxynaphthalene has prompted an examination of other dihydroxynaphthalenes, and the present paper …
Number of citations: 0 pubs.rsc.org
MG Dolson, JS Swenton - Journal of the American Chemical …, 1981 - ACS Publications
Theanodic oxidations of 1-and 2-methoxy-and 1, 2-, 1, 3-, 1, 4-, 1, 5-, 1, 6-, 1, 7-, 2, 3-, 2, 6-, and 2, 7-dimethoxynaphthalenes have been studied in methanolic potassium hydroxide. At …
Number of citations: 101 pubs.acs.org
A Shafiee, AR Jalilian, M Rezaei - Journal of Heterocyclic …, 2000 - Wiley Online Library
The reaction of thionyl chloride with the semicarbazone 2 gave 4,5‐dihydro‐6,9‐dihydroxynaphtho‐[1,2‐d][1,2,3]thiadiazole (3) instead of 4,5‐dihydro‐6,9‐dimethyoxynaphtho[1,2‐d][1,…
Number of citations: 14 onlinelibrary.wiley.com
AM El-Abbady, LS El-Assal - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Removal of the solvent gave 1 : 7-dimethoxynaphthalene as a pale brown oil. Nitric acid (d 1.42; 0.6 ml.) in acetic acid (5 ml.) was added to a stirred solution of the oil (0.55 g.) in acetic …
Number of citations: 15 pubs.rsc.org
M Bänziger, E Küsters, LL Vecchia… - … process research & …, 2003 - ACS Publications
Different synthetic routes to the enantiomerically pure octahydrobenzo[g]quinoline derivative JNZ092 were evaluated for their suitability to rapidly prepare a first clinical batch on a …
Number of citations: 13 pubs.acs.org
WM Bush - 1955 - search.proquest.com
APPROACHES TO THE SYNTHESIS OF STEROIDS A THESIS SUBMITTED TO THE GRADUATE FACULTY OF RUTGERS UNIVERSITY THE STATE UNIVERSITY OF Page 1 …
Number of citations: 0 search.proquest.com

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